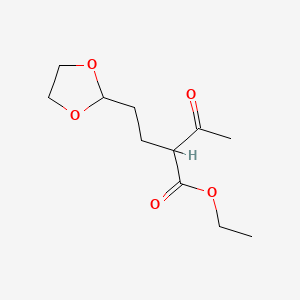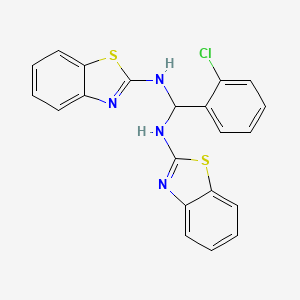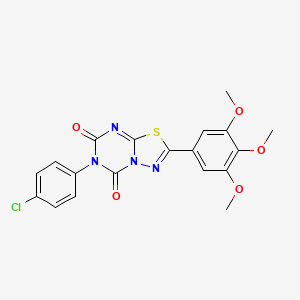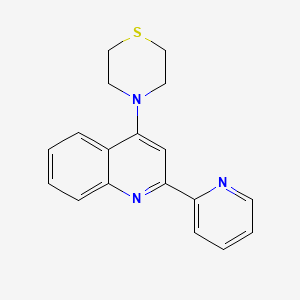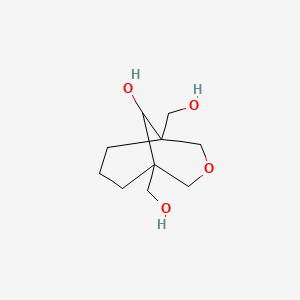
1,5-Bis(hydroxymethyl)-3-oxabicyclo(3.3.1)nonan-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis(hydroxymethyl)-3-oxabicyclo(3.3.1)nonan-9-ol is a complex organic compound characterized by its unique bicyclic structure. This compound features two hydroxymethyl groups and an oxabicyclo nonane ring system, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(hydroxymethyl)-3-oxabicyclo(3.3.1)nonan-9-ol typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent functionalization steps introduce the hydroxymethyl groups.
Example Synthetic Route:
Diels-Alder Reaction: Cyclopentadiene reacts with a suitable dienophile under heat to form the bicyclic core.
Hydroxymethylation: The bicyclic compound is then subjected to hydroxymethylation using formaldehyde in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Bis(hydroxymethyl)-3-oxabicyclo(3.3.1)nonan-9-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Halides, ethers, esters.
Aplicaciones Científicas De Investigación
1,5-Bis(hydroxymethyl)-3-oxabicyclo(3.3.1)nonan-9-ol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism by which 1,5-Bis(hydroxymethyl)-3-oxabicyclo(3.3.1)nonan-9-ol exerts its effects depends on its interaction with molecular targets. The hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their activity. The bicyclic structure may also interact with enzymes or receptors, modulating their function.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Bis(hydroxymethyl)-3-oxabicyclo(3.3.1)nonane: Lacks the hydroxyl group at the 9-position.
1,5-Bis(hydroxymethyl)-3-oxabicyclo(3.3.1)nonan-2-ol: Hydroxyl group at a different position.
Uniqueness
1,5-Bis(hydroxymethyl)-3-oxabicyclo(3.3.1)nonan-9-ol is unique due to its specific substitution pattern and the presence of both hydroxymethyl groups and an oxabicyclo nonane ring. This combination of features makes it particularly versatile for various chemical transformations and applications.
Propiedades
Número CAS |
6948-40-9 |
|---|---|
Fórmula molecular |
C10H18O4 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
1,5-bis(hydroxymethyl)-3-oxabicyclo[3.3.1]nonan-9-ol |
InChI |
InChI=1S/C10H18O4/c11-4-9-2-1-3-10(5-12,8(9)13)7-14-6-9/h8,11-13H,1-7H2 |
Clave InChI |
ITAGXAAUYTWNAZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(COCC(C1)(C2O)CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


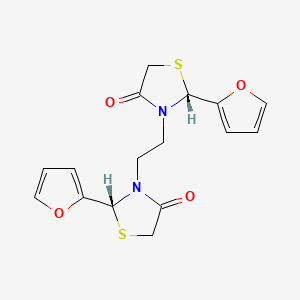
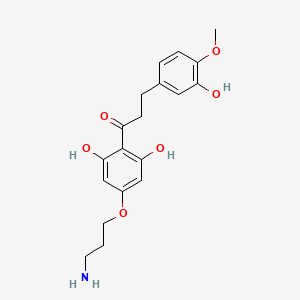
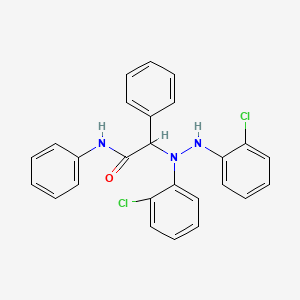
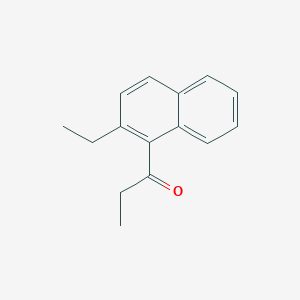
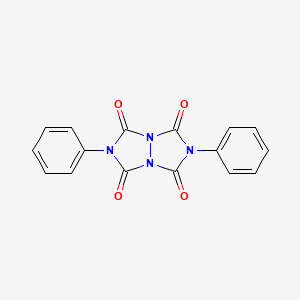
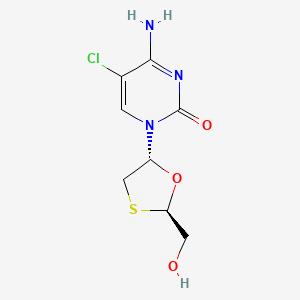
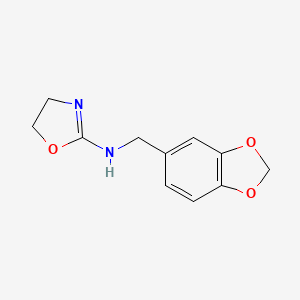
![6,12,13-triphenyl-3,4,7,8,10,11-hexazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaene](/img/structure/B12805212.png)
